11-Oxomogroside IA1
描述
11-Oxomogroside IA1 is a triterpene glycoside derived from the fruit of Siraitia grosvenorii (Luo Han Guo), a plant renowned for its medicinal and sweetening properties. Structurally, it belongs to the mogroside family, characterized by a cucurbitane-type triterpene backbone modified with glycosyl groups and oxidation at specific positions. The compound is differentiated by an oxo group at the C11 position and a glucosyl substitution at the C3 hydroxyl group (molecular formula: C₃₆H₆₀O₉) . Unlike its non-oxidized analog Mogroside IA1 (C₃₆H₆₂O₉), the oxidation at C11 alters its biochemical properties, rendering it tasteless compared to intensely sweet mogrosides like Mogroside V .
Structure
3D Structure
属性
分子式 |
C36H60O9 |
|---|---|
分子量 |
636.9 g/mol |
IUPAC 名称 |
(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C36H60O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |
InChI 键 |
FEFDBUMZKFXMGF-AFMKTRLNSA-N |
手性 SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |
规范 SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C |
产品来源 |
United States |
准备方法
Plant Material and Initial Extraction
11-Oxomogroside IA1 is predominantly found in the unripe fruits of Siraitia grosvenorii. The preparation begins with harvesting fresh unripe fruits, which are then subjected to solvent extraction.
- Solvent Extraction: Methanol is commonly used as the extraction solvent due to its efficiency in dissolving glycosides. Fresh unripe fruits are extracted with methanol, typically by reflux or maceration methods, to obtain crude extracts containing cucurbitane glycosides including this compound.
Purification Techniques
After crude extraction, purification is essential to isolate this compound with high purity.
Silica Gel Column Chromatography: The crude methanol extract is fractionated using silica gel columns with solvent systems such as chloroform-methanol-water in varying ratios (e.g., 8:2:0.2 or 7:3:0.5 v/v/v). This step helps separate compounds based on polarity.
ODS (Octadecylsilane) Chromatography: Further purification is achieved using reversed-phase ODS chromatography with methanol-water gradients (typically 55–65% methanol). This step refines the isolation of this compound from other glycosides.
Characterization of Isolated Compound
The isolated this compound is characterized by:
Mass Spectrometry: Positive FAB-MS shows molecular ion peaks consistent with the molecular formula C36H62O10 (m/z 654.4398 [M+H]+).
NMR Spectroscopy: Detailed ^1H and ^13C NMR, including HMBC, COSY, and NOESY experiments, confirm the structural features, especially the cucurbitane skeleton and glycosidic linkages.
Summary Table of Extraction and Purification
| Step | Conditions/Details | Outcome |
|---|---|---|
| Raw material | Unripe Siraitia grosvenorii fruits | Starting material |
| Extraction solvent | Methanol | Crude extract of glycosides |
| Chromatography 1 | Silica gel, CHCl3–MeOH–H2O (8:2:0.2 to 7:3:0.5) | Fractionation by polarity |
| Chromatography 2 | ODS column, 55–65% MeOH | Purification of this compound |
| Characterization | FAB-MS, ^1H- and ^13C-NMR, HMBC, COSY, NOESY | Structural confirmation |
Biotechnological and Biosynthetic Preparation Methods
Microbial and Cellular Biosynthesis
Recent advances have enabled the biosynthesis of mogrosides, including this compound, using genetically engineered host cells.
Host Cells: Yeast cells (e.g., Saccharomyces cerevisiae, Yarrowia species) and bacterial cells (e.g., Escherichia coli) are genetically modified to express enzymes necessary for mogroside biosynthesis.
Key Enzymes: The biosynthesis pathway involves cucurbitadienol synthase, cytochrome P450 hydroxylases (including C11 hydroxylase), epoxide hydrolases, and UDP-glycosyltransferases (UGTs) that catalyze glycosylation steps to form this compound from mogrol precursors.
Genetic Engineering and Enzyme Utilization
UDP-Glycosyltransferases (UGTs): Specific UGTs with sequences highly homologous to identified SEQ ID NOs (e.g., 65-73, 75, 76, 78, 81, 83-86, 88-101) catalyze the conversion of mogrol to mogroside IA1 and its 11-oxo derivatives.
Pathway Optimization: By introducing polynucleotides encoding enzymes such as squalene synthase, squalene epoxidase, and cytochrome P450 reductase, the host cells can efficiently produce this compound in culture.
Advantages of Biosynthetic Methods
- Controlled production independent of plant growth cycles.
- Potential for large-scale industrial synthesis.
- Ability to modify and optimize mogroside profiles through genetic manipulation.
Research Discoveries and Analytical Data
Developmental Variation in Mogroside Content
Pharmacological Relevance
Extraction Yield Data
In a study extracting Siraitia grosvenorii glycosides:
| Fraction | Solvent Elution | Yield (%) | Notes |
|---|---|---|---|
| Fraction A | Distilled water | 68 | Major fraction |
| Fraction B | 20% ethanol | 11 | Contains mogrosides |
| Fraction C | 30% ethanol | 8 | |
| Fraction D | 60% ethanol | 10.2 | Further purified for mogrosides |
The 20% ethanol fraction was further purified to isolate low-polar mogrosides including this compound with a 39.4% yield from this fraction.
Summary Table: Preparation Methods of this compound
化学反应分析
Types of Reactions: 11-Oxomogroside I A1 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation reactions involve the conversion of hydroxyl groups to carbonyl groups, while reduction reactions convert carbonyl groups back to hydroxyl groups. Glycosylation involves the addition of sugar moieties to the mogroside structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic glycosylation often employs uridine-5’-diphospho (UDP)-dependent glycosyltransferases .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of mogrosides, such as 11-oxomogroside II A1 and 11-dehydroxymogroside .
科学研究应用
11-Oxomogroside IA1: Applications, Research Findings, and Health Benefits
This compound is a cucurbitane glycoside found in Siraitia grosvenori (also known as Monk fruit or Lo Han Kuo), a plant widely used in traditional Chinese medicine and as a natural sweetener . Research indicates that this compound possesses various potential health benefits, especially concerning its inhibitory effects against the Epstein-Barr virus early antigen .
Chemical Properties and Structure
This compound is a triterpene glycoside, a class of compounds known for their diverse biological activities. It is one of several mogrosides identified in Siraitia grosvenori, which includes Mogroside V, Mogroside IV, and others . The structure of this compound features a cucurbitane skeleton with glycosidic attachments, contributing to its unique properties .
Occurrence and Extraction
This compound is primarily extracted from the unripe fruits of Siraitia grosvenori . The extraction and purification processes involve various techniques to isolate and concentrate the compound for research and application purposes .
Biological Activities and Health Benefits
Inhibitory Effects Against Epstein-Barr Virus (EBV):
- This compound exhibits significant inhibitory effects against the Epstein-Barr virus early antigen . This antiviral activity suggests potential applications in preventing and managing EBV-related diseases.
Other Potential Health Benefits:
Effects of Forchlorfenuron (CPPU) on Mogroside Content
A study on the effects of forchlorfenuron (CPPU), a plant growth regulator, on the morphology, metabolite accumulation, and gene expression in Siraitia grosvenorii revealed changes in mogroside content .
- Mogroside Content : CPPU treatment significantly affects the accumulation of various mogrosides . Specifically, the content of mogrosides MIIE, MIII, MIV, and IMV increased under low-concentration CPPU treatment, while MV content decreased . High concentrations of CPPU greatly increased MIIE, MIII, MIVA, and IMV content but decreased Si, MV, OMV, and MVI content .
- Overall Impact : Exogenous treatment with CPPU significantly promoted the accumulation of mogroside MIII and decreased the content of mogroside MV .
Data Table of Mogrosides and Their Activities
The following table summarizes various mogrosides, including this compound, and their pharmacological activities :
| No. | Compound Name | R1 | R2 | R3 | R4 | R5 | Pharmacological Activity | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1 | Mogrol | β-OH | OH | OH | α-OH, H | H2 | Neuroprotective; inhibition of the production of inflammatory mediators; inhibition of adipocyte differentiation; inhibitory effects against the Epstein–Barr virus early antigen | [22,23,24,25,26] |
| 2 | Mogroside IA (Mogroside IA1) | β-OH | OH | H2 | Inhibitory effects against the Epstein–Barr virus early antigen | [23,24,27] | ||
| 25 | This compound (11-Oxomogroside A1) | β-OH | OH | H2 | Inhibitory effects against the Epstein–Barr virus early antigen | [24,28,32,33] |
Traditional Use and Modern Applications
作用机制
The mechanism of action of 11-Oxomogroside I A1 involves its interaction with various molecular targets and pathways. It exerts its antioxidative effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
In terms of glucose modulation, 11-Oxomogroside I A1 influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. It also inhibits the activity of enzymes involved in glucose production, thereby reducing blood glucose levels .
相似化合物的比较
Structural Comparison with Similar Compounds
Table 1: Structural Features of 11-Oxomogroside IA1 and Related Mogrosides
Key structural distinctions include:
- Oxidation Status : The presence of an oxo group at C11 in this compound reduces hydrophilicity compared to hydroxyl-bearing analogs like Mogroside IA1 .
- Glycosylation : Additional glycosyl groups in Mogroside V and 11-Oxomogroside V enhance sweetness, whereas this compound’s single glucosyl group contributes to its neutral taste .
Bioactivity Comparison
Table 2: Bioactive Properties of this compound and Analogues
- Antiviral Activity : this compound inhibits Epstein-Barr virus early antigen (EBV-EA) activation, likely through interference with viral replication pathways. However, its potency is lower than Mogroside V, which exhibits stronger binding to viral proteins .
- Therapeutic Potential: Unlike Mogroside V, this compound lacks documented anti-fatigue or anti-diabetic effects, suggesting its bioactivity is narrower .
Pharmacokinetic and Metabolic Differences
- Metabolism: this compound undergoes phase I metabolism via deglycosylation, dehydrogenation, and oxidation, yielding metabolites like mogrol derivatives . In contrast, Siamenoside I is metabolized into multiple mogrosides (e.g., Mogroside IVA, IIE), indicating divergent metabolic pathways .
- Bioavailability: The presence of the C11 oxo group may reduce intestinal absorption compared to non-oxidized mogrosides, as oxidation often enhances polarity and limits membrane permeability .
Research Findings and Clinical Implications
- Oncological Context: In cervical cancer staging, the term "IA1" refers to tumor size, highlighting the importance of disambiguating biomedical nomenclature .
常见问题
Q. Q. What emerging techniques could elucidate the biosynthetic pathway of this compound in Siraitia grosvenorii?
Q. How does this compound’s stability under varying pH and temperature conditions impact its pharmacological applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
